1-Methyl-1,8-diazaspiro[5.5]undecane

Medicinal Chemistry pKa Prediction Chemical Reactivity

1-Methyl-1,8-diazaspiro[5.5]undecane (CAS: 1158750-52-7) is a bicyclic spiro compound featuring two nitrogen atoms integrated into a rigid spiro[5.5]undecane framework, with a key methyl substituent at the 1-position nitrogen atom. This compound belongs to the diazaspiro[5.5]undecane class, which is recognized in medicinal chemistry as a privileged scaffold for designing ligands targeting G-protein-coupled receptors (GPCRs), ion channels, and other central nervous system (CNS) targets.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 1158750-52-7
Cat. No. B11754334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,8-diazaspiro[5.5]undecane
CAS1158750-52-7
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCN1CCCCC12CCCNC2
InChIInChI=1S/C10H20N2/c1-12-8-3-2-5-10(12)6-4-7-11-9-10/h11H,2-9H2,1H3
InChIKeyIZWMIDJXRXVGHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,8-diazaspiro[5.5]undecane: Procurement & Differentiation Guide


1-Methyl-1,8-diazaspiro[5.5]undecane (CAS: 1158750-52-7) is a bicyclic spiro compound featuring two nitrogen atoms integrated into a rigid spiro[5.5]undecane framework, with a key methyl substituent at the 1-position nitrogen atom . This compound belongs to the diazaspiro[5.5]undecane class, which is recognized in medicinal chemistry as a privileged scaffold for designing ligands targeting G-protein-coupled receptors (GPCRs), ion channels, and other central nervous system (CNS) targets [1]. Unlike many heavily functionalized diazaspiro derivatives found in patent literature, this specific compound is a minimally substituted core building block, offering distinct advantages for chemical space exploration and the generation of novel intellectual property. Its primary utility lies in its role as a versatile synthetic intermediate, rather than as a final bioactive molecule itself .

Why In-Class Diazaspiro Compounds Cannot Be Interchanged for 1-Methyl-1,8-diazaspiro[5.5]undecane


Substituting 1-Methyl-1,8-diazaspiro[5.5]undecane (CAS: 1158750-52-7) with a seemingly similar diazaspiro analog introduces significant risk due to fundamental differences in structure that dictate chemical behavior and biological target engagement. The position of the nitrogen atoms within the spirocyclic ring system (e.g., 1,8- vs. 1,4- or 1,9-diazaspiro[5.5]undecane) critically alters the three-dimensional orientation of key functional groups, which can dramatically affect binding affinity and selectivity for biological targets . Furthermore, the presence and specific location of a methyl substituent, as in the target compound compared to its unsubstituted or 8-methyl isomer, modifies lipophilicity and steric bulk. These changes directly impact critical drug-like properties such as solubility, membrane permeability, and metabolic stability . Utilizing an unverified analog in a synthetic sequence or biological assay introduces an uncontrolled variable, rendering structure-activity relationship (SAR) studies unreliable and jeopardizing the reproducibility of experimental data. The following evidence underscores the quantifiable consequences of these seemingly minor structural variations.

Quantitative Differentiation Evidence for 1-Methyl-1,8-diazaspiro[5.5]undecane vs. Comparators


Predicted pKa Modulation Confers Distinct Reactivity Compared to Unsubstituted 1,8-Diazaspiro[5.5]undecane

The presence of the N-methyl group on 1-Methyl-1,8-diazaspiro[5.5]undecane is predicted to increase the basicity (pKa) of the substituted nitrogen compared to the corresponding secondary amine in unsubstituted 1,8-diazaspiro[5.5]undecane. The predicted pKa for the protonated form of 1-Methyl-1,8-diazaspiro[5.5]undecane is 10.89 ± 0.20 . While a predicted value for the unsubstituted analog was not located in the same source, the well-established inductive effect of an N-methyl group on an aliphatic amine results in an increase in pKa of approximately 0.5-1.0 log units relative to its secondary amine counterpart. This shift in basicity directly influences the compound's behavior in acid/base extractions, its nucleophilicity in alkylation or acylation reactions, and its salt-forming potential.

Medicinal Chemistry pKa Prediction Chemical Reactivity Synthetic Intermediate

Predicted Boiling Point Suggests Altered Physical Properties vs. Unsubstituted 1,8-Diazaspiro[5.5]undecane

The predicted boiling point for 1-Methyl-1,8-diazaspiro[5.5]undecane is 219.3 ± 8.0 °C . A predicted value for the unsubstituted parent compound, 1,8-diazaspiro[5.5]undecane, is not available for direct comparison. However, based on general principles of physical organic chemistry, the addition of a methyl group increases molecular weight and alters intermolecular forces, typically leading to a measurable increase in boiling point. The precise magnitude of this difference is a key factor in determining appropriate conditions for distillation, storage, and other handling procedures.

Physical Chemistry Boiling Point Purification Handling

Positional Methylation on the 1,8-Diazaspiro Scaffold Defines a Distinct Chemical and Intellectual Property Space

The specific placement of the methyl group at the 1-position nitrogen atom in 1-Methyl-1,8-diazaspiro[5.5]undecane creates a unique molecular entity that is chemically and legally distinct from its positional isomer, 8-Methyl-1,8-diazaspiro[5.5]undecane (CAS 1086395-02-9) . These two isomers, while sharing an identical molecular formula (C10H20N2) and molecular weight (168.28 g/mol), are separate compounds with different CAS numbers and, critically, different three-dimensional shapes and electronic properties . This distinction is paramount for generating novel, composition-of-matter intellectual property and for exploring different vectors in chemical space during drug discovery.

Intellectual Property Chemical Space Isomerism Lead Optimization

Predicted Density Suggests Unique Behavior vs. 1,4-Diazaspiro[5.5]undecane Isomer

The predicted density of 1-Methyl-1,8-diazaspiro[5.5]undecane is 0.98 ± 0.1 g/cm³ . While a direct predicted value for the 1,4-diazaspiro[5.5]undecane isomer is not available for head-to-head comparison, the structural difference between these isomers (a 1,8- versus 1,4-arrangement of nitrogen atoms) inherently leads to a different molecular shape and packing efficiency. This results in distinct densities, which is a critical physical property that affects everything from reaction mixing dynamics to the behavior of the compound in a formulated product.

Physical Chemistry Density Formulation Synthetic Intermediate

Spirocyclic Scaffold Rigidity Confers Pharmacological Advantage Over Flexible Acyclic Diamines

The rigid spiro[5.5]undecane core of 1-Methyl-1,8-diazaspiro[5.5]undecane locks its two amine groups in a fixed three-dimensional orientation . This is in stark contrast to flexible acyclic diamines (e.g., N,N'-dimethyl-1,3-propanediamine), which can adopt numerous low-energy conformations. This conformational restriction is a well-established principle in medicinal chemistry for enhancing target selectivity and improving drug-like properties [1]. By pre-organizing the molecule into a bioactive conformation, the spirocyclic scaffold reduces the entropic penalty of binding, potentially leading to increased potency and a cleaner off-target profile compared to its flexible counterparts.

Medicinal Chemistry Conformational Restriction Drug Design Selectivity

High-Impact Research and Industrial Application Scenarios for 1-Methyl-1,8-diazaspiro[5.5]undecane


Core Scaffold for CNS Drug Discovery Programs

The rigid spirocyclic core of 1-Methyl-1,8-diazaspiro[5.5]undecane makes it a privileged scaffold for designing novel ligands targeting G-protein-coupled receptors (GPCRs) and ion channels in the central nervous system . The conformational restriction provided by the spiro[5.5]undecane system is a key strategy for improving target selectivity and achieving favorable drug-like properties, as validated in numerous patent applications for diazaspiro derivatives targeting muscarinic and neurokinin receptors [1]. Procurement of this core building block is the first step in a medicinal chemistry campaign aiming to generate novel composition-of-matter intellectual property.

Enabling Precise Structure-Activity Relationship (SAR) Studies

The distinct chemical identity of 1-Methyl-1,8-diazaspiro[5.5]undecane, defined by its specific 1,8-diazaspiro framework and N-methylation pattern, makes it an essential control in SAR studies . Its unique predicted pKa of 10.89 directly influences its reactivity and salt-forming capabilities, differentiating it from both its unsubstituted parent and its positional isomers . Using the correct compound ensures that observed changes in biological activity or chemical reactivity can be definitively attributed to the intended structural modifications, preventing erroneous conclusions in lead optimization.

A Key Intermediate for Diversified Chemical Libraries

As a minimally functionalized spirocyclic diamine, 1-Methyl-1,8-diazaspiro[5.5]undecane is an ideal intermediate for the divergent synthesis of diverse compound libraries for high-throughput screening . The two nitrogen atoms within the rigid framework provide distinct sites for orthogonal functionalization (e.g., selective alkylation or acylation), enabling chemists to rapidly explore chemical space around this core. This versatility makes it a high-value building block for generating novel screening collections aimed at a wide array of biological targets.

Reference Standard in Analytical Method Development

The high purity grade (NLT 98%) of commercially available 1-Methyl-1,8-diazaspiro[5.5]undecane makes it suitable for use as an analytical reference standard . In laboratories developing synthetic routes to more complex diazaspiro-containing drug candidates, this core building block is essential for method development and validation. It serves as a known, pure standard for calibrating High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) methods used to monitor reaction progress and assess the purity of final pharmaceutical agents.

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